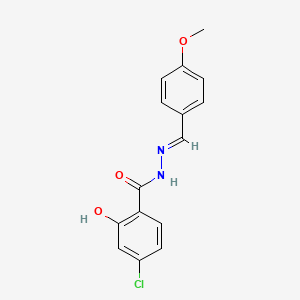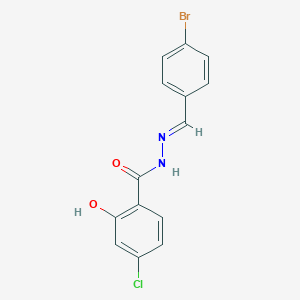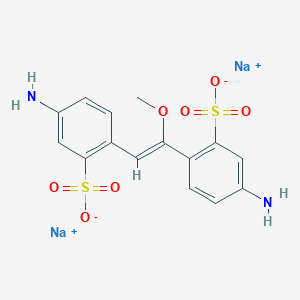
4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone
説明
4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone, also known as DMAP, is a heterocyclic compound that has gained significant attention in scientific research. This compound has been found to possess various biological activities, making it a potential candidate for drug development.
作用機序
The mechanism of action of 4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone involves the inhibition of certain enzymes, including topoisomerase and histone deacetylase. These enzymes are essential for the survival and proliferation of cancer cells. By inhibiting these enzymes, this compound induces apoptosis in cancer cells, leading to their death. Furthermore, this compound has been found to inhibit the production of pro-inflammatory cytokines by blocking the activation of certain transcription factors.
Biochemical and Physiological Effects
This compound has been found to induce various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. Additionally, this compound has been shown to possess antioxidant properties, which can protect cells from oxidative stress and prevent cellular damage.
実験室実験の利点と制限
4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone has several advantages for lab experiments, including its high purity and stability. However, this compound has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone. One potential direction is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects. Moreover, the synthesis of novel derivatives of this compound could lead to the development of more potent and selective compounds for various applications.
Conclusion
In conclusion, this compound is a promising compound with various biological activities, including antitumor, anti-inflammatory, and antioxidant properties. The synthesis method for this compound involves a multi-step process, and it has been extensively studied for its scientific research application. The mechanism of action of this compound involves the inhibition of certain enzymes, and it possesses several biochemical and physiological effects. Although this compound has some limitations, it has several advantages for lab experiments. Finally, there are several future directions for the study of this compound, including drug development and the synthesis of novel derivatives.
科学的研究の応用
4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone has been extensively studied for its biological activities, including its antitumor, anti-inflammatory, and antioxidant properties. Several studies have reported that this compound can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes. Additionally, this compound has been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Moreover, this compound has been shown to possess antioxidant properties by scavenging free radicals and protecting cells from oxidative stress.
特性
IUPAC Name |
4,6-dimethyl-3-[(E)-2-methyl-3-phenylprop-2-enoyl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-11-9-13(3)18-17(20)15(11)16(19)12(2)10-14-7-5-4-6-8-14/h4-10H,1-3H3,(H,18,20)/b12-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXUXPKSWBZLEE-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C(=CC2=CC=CC=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)C(=O)/C(=C/C2=CC=CC=C2)/C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-dichloro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B3847730.png)


![4-chloro-N'-[1-(4-chlorophenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B3847740.png)
![N'-[1-(4-chlorophenyl)ethylidene]nicotinohydrazide](/img/structure/B3847741.png)
![N'-[1-(4-methoxyphenyl)ethylidene]hexanohydrazide](/img/structure/B3847745.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-naphthohydrazide](/img/structure/B3847747.png)
![3-hydroxy-4-{[(3-nitrophenyl)sulfonyl]amino}-1-naphthalenesulfonic acid](/img/structure/B3847765.png)

![2-{[ethyl(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}-6-methoxyphenol](/img/structure/B3847781.png)
![5-acetyl-N-allyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3847787.png)

![3-[3-(2-methoxyphenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3847812.png)
![3-[3-(4-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3847822.png)
